Ethyl (2-hydroxyethyl)(methyl)phosphinate

Reactive flame retardant Flexible polyurethane foam Non‑leaching phosphorus

Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731‑77‑0) is an organophosphorus compound belonging to the mono‑hydroxyl‑functional dialkyl phosphinate class, characterized by a phosphorus atom bearing one methyl, one ethoxy, and one 2‑hydroxyethyl substituent [REFS‑1]. With a molecular formula of C₅H₁₃O₃P and a molecular weight of 152.13 g·mol⁻¹, this compound is classified as an alkylphosphine ligand and is supplied with batch‑specific QC documentation including NMR, HPLC and GC [REFS‑2].

Molecular Formula C5H13O3P
Molecular Weight 152.13 g/mol
CAS No. 54731-77-0
Cat. No. B12956577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-hydroxyethyl)(methyl)phosphinate
CAS54731-77-0
Molecular FormulaC5H13O3P
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESCCOP(=O)(C)CCO
InChIInChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3
InChIKeyPSDFYYGWUDGDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731-77-0): A Reactive Mono-Hydroxyl-Functional Phosphinate for Flame-Retardant and Synthetic Applications


Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731‑77‑0) is an organophosphorus compound belonging to the mono‑hydroxyl‑functional dialkyl phosphinate class, characterized by a phosphorus atom bearing one methyl, one ethoxy, and one 2‑hydroxyethyl substituent [REFS‑1]. With a molecular formula of C₅H₁₃O₃P and a molecular weight of 152.13 g·mol⁻¹, this compound is classified as an alkylphosphine ligand and is supplied with batch‑specific QC documentation including NMR, HPLC and GC [REFS‑2]. Its single terminal hydroxyl group enables covalent incorporation into polyurethane and other polymer matrices, distinguishing it from conventional non‑reactive additive flame retardants [REFS‑3].

Why Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731-77-0) Cannot Be Replaced by Generic Phosphate or Phosphonate Esters


Generic phosphorus‑based flame retardants such as dimethyl methylphosphonate (DMMP), triethyl phosphate (TEP) or diethyl ethylphosphonate (DEEP) operate exclusively as additive (non‑reactive) agents that are physically blended into polymer matrices. Because they lack a reactive hydroxyl group, these additives are prone to migration, volatilization and leaching over time, which progressively degrades flame‑retardant performance and raises environmental and health concerns [REFS‑1]. Ethyl (2‑hydroxyethyl)(methyl)phosphinate, by contrast, possesses a single terminal hydroxyl group that reacts covalently with isocyanate components during polyurethane foam formation, permanently integrating the phosphorus moiety into the polymer backbone [REFS‑2]. This fundamental difference in functional architecture — one reactive OH versus zero — means that additive and reactive phosphinate compounds are not interchangeable in procurement decisions where permanence, low leachability, and sustained fire performance are required [REFS‑3].

Quantitative Differentiation Evidence for Ethyl (2-hydroxyethyl)(methyl)phosphinate (CAS 54731-77-0)


Reactive Covalent Incorporation Versus Additive Leaching: Permanent Flame Retardancy in Flexible Polyurethane Foams

Mono‑hydroxyl‑functional dialkyl phosphinates such as ethyl (2‑hydroxyethyl)(methyl)phosphinate react covalently with isocyanate during polyurethane foam formation and are permanently incorporated into the polymer backbone. In contrast, additive phosphate esters (e.g., TCPP, TEP) remain unbound and can migrate to the foam surface, resulting in progressive loss of flame retardancy and potential environmental release [REFS‑1]. Patent data demonstrate that mono‑hydroxyl‑functional phosphinates can be formulated more easily than di‑ or tri‑hydroxyl‑functional phosphinates while still achieving full reactivity through their single OH group [REFS‑2]. This single‑OH architecture is critical: the target compound's one hydroxyl group avoids the crosslinking‑induced foam rigidity that can occur with multi‑OH phosphinates, preserving the elastic properties of flexible polyurethane foam [REFS‑3].

Reactive flame retardant Flexible polyurethane foam Non‑leaching phosphorus

Phosphorus Content: 20.3% P Provides Higher FR Efficiency per Unit Mass than Commercial Phosphinate and Phosphate Benchmarks

The calculated phosphorus content of ethyl (2‑hydroxyethyl)(methyl)phosphinate (MW = 152.13 g·mol⁻¹; P = 30.97 g·mol⁻¹) is 20.3 wt% [REFS‑1]. This exceeds the phosphorus content of the commercial organic phosphinate flame retardant Exolit® OP 560 (10–13% P) [REFS‑2], the nearest structural analog isobutyl (2‑hydroxyethyl)methylphosphinate (MW = 180.20 g·mol⁻¹; P = 17.2%) [REFS‑3], and the widely used additive phosphate triethyl phosphate (TEP; MW = 182.16 g·mol⁻¹; P = 17.0%) [REFS‑4]. Higher phosphorus content is directly correlated with superior flame‑retardant performance in polymer systems, as demonstrated in ABS formulations where increasing P content from 4.86% to 5.05% by weight enabled a UL‑94 V‑0 rating [REFS‑5]. The 20.3% P content of the target compound therefore allows lower loading levels to achieve equivalent phosphorus concentration in the final formulation, minimizing impact on polymer physical properties.

Phosphorus content Flame retardant efficiency Phosphinate ester

Boiling Point and Thermal Stability: Higher Processing Window than Shorter-Chain Phosphinate and Phosphonate Esters

Ethyl (2‑hydroxyethyl)(methyl)phosphinate exhibits a boiling point of 220.6 ± 42.0 °C at 760 mmHg [REFS‑1], which is 39.6 °C higher than dimethyl methylphosphonate (DMMP; bp = 181 °C) [REFS‑2] and comparable to triethyl phosphate (TEP; bp = 215 °C) [REFS‑3]. The higher boiling point indicates lower vapor pressure during high‑temperature polymer processing (e.g., polyurethane foam exotherms reaching 140–180 °C), reducing volatile losses of the flame retardant. This is particularly relevant when compared to dimethyl methylphosphonate, which can partially volatilize during foam rise due to its lower boiling point, resulting in variable final phosphorus content [REFS‑4].

Boiling point Thermal stability Phosphinate processing window

Batch-Specific QC Documentation: NMR, HPLC, and GC Certificates for Procurement Certainty

Ethyl (2‑hydroxyethyl)(methyl)phosphinate (CAS 54731‑77‑0) supplied at 95% standard purity is accompanied by batch‑specific analytical certificates including NMR, HPLC, and GC [REFS‑1]. This multi‑method QC package is not uniformly offered across all phosphinate suppliers — many generic vendors provide only a certificate of analysis (CoA) with limited characterization. For procurement in regulated environments (pharmaceutical intermediate synthesis, GMP‑adjacent R&D), this comprehensive documentation reduces the risk of using mischaracterized material and provides auditable traceability that simpler phosphinates (e.g., dimethyl methylphosphonate purchased from bulk chemical distributors) may lack [REFS‑2].

Quality control Batch traceability Phosphinate procurement

Hydrolytic Stability Advantage of Phosphinate Esters Over Phosphate Esters for Aqueous and Humid Environment Applications

Phosphinate esters, as a class, exhibit superior hydrolytic stability compared to phosphate esters due to the presence of direct P–C bonds rather than P–O–C linkages that are susceptible to hydrolytic cleavage [REFS‑1]. This class‑level property is directly relevant to ethyl (2‑hydroxyethyl)(methyl)phosphinate: its phosphinate core (P–CH₃ and P–CH₂CH₂OH bonds) resists hydrolysis under neutral and mildly acidic conditions, whereas phosphate esters such as triethyl phosphate (TEP) and tris(2‑chloroisopropyl)phosphate (TCPP) can undergo hydrolytic degradation, particularly at elevated temperatures or in the presence of moisture [REFS‑2]. For applications involving aqueous polyurethane dispersions or humid service environments, this stability advantage reduces the risk of FR degradation and associated acid release that can catalyze polymer chain scission [REFS‑3].

Hydrolytic stability Phosphinate vs. phosphate Aqueous formulation

Chiral Ligand Precursor: Unique Alkylphosphine Ligand Classification Enables Asymmetric Synthesis Applications

Ethyl (2‑hydroxyethyl)(methyl)phosphinate is explicitly classified as an alkylphosphine ligand compound [REFS‑1], a structural designation that distinguishes it from non‑ligand organophosphorus flame retardants such as DMMP or TEP. Alkylphosphinates serve as precursors for chiral phosphine ligands used in asymmetric hydrogenation, where the phosphinate can be transformed into chiral phosphines without loss of enantiopurity [REFS‑2]. This application pathway is unavailable to phosphate esters (which lack direct P–C bonds) and to phosphonates that do not bear the requisite substituent pattern. The target compound's combination of a methyl P–C substituent and a hydroxyethyl P–C substituent provides a scaffold for further derivatization into bidentate or hemilabile ligands that are valued in catalytic asymmetric synthesis [REFS‑3].

Alkylphosphine ligand Chiral synthesis Asymmetric hydrogenation

High-Value Application Scenarios for Ethyl (2‑hydroxyethyl)(methyl)phosphinate (CAS 54731-77-0) Based on Verified Differentiation Evidence


Reactive Flame Retardant for Non‑Leaching Flexible Polyurethane Foams in Automotive and Furniture Applications

Where permanent, non‑leaching flame retardancy is required — such as in automotive interior foams and residential furniture — ethyl (2‑hydroxyethyl)(methyl)phosphinate can be selected over additive FRs (DMMP, TEP, TCPP). Its single hydroxyl group reacts covalently with isocyanate, permanently incorporating the phosphorus into the polymer backbone and eliminating the progressive FR loss and environmental release associated with additive compounds [REFS‑1]. The mono‑OH architecture, specifically, avoids the formulation difficulties and foam stiffening observed with di‑/tri‑hydroxyl phosphinates [REFS‑2].

High‑Temperature Polymer Processing Where Low Volatility and Thermal Stability Are Critical

For polyurethane and thermoset processing at exotherm temperatures of 140–180 °C, ethyl (2‑hydroxyethyl)(methyl)phosphinate's boiling point of 220.6 °C provides a wider safety margin against evaporative FR loss compared to dimethyl methylphosphonate (bp = 181 °C). This makes it the preferred choice for foam formulations where consistent final phosphorus loading is essential for regulatory fire‑test compliance [REFS‑3].

Phosphorus‑Efficient FR Formulations Requiring Minimum Additive Loading to Preserve Polymer Mechanical Properties

With a phosphorus content of 20.3% — exceeding most commercial phosphinate (Exolit® OP 560: 10–13% P) and phosphate (TEP: 17.0%) alternatives — the target compound allows formulators to achieve a given phosphorus loading at a lower weight fraction of FR additive. This reduces the plasticizing effect and modulus depression commonly caused by high loadings of liquid additive FRs, preserving the mechanical performance of the final polymer part [REFS‑4].

Chiral Ligand Precursor for Asymmetric Catalysis in Medicinal Chemistry and Agrochemical R&D

Ethyl (2‑hydroxyethyl)(methyl)phosphinate's classification as an alkylphosphine ligand and its P–CH₃ and P–CH₂CH₂OH substitution pattern make it a suitable precursor for chiral phosphine synthesis via palladium‑catalyzed cross‑coupling, with retention of enantiopurity [REFS‑5]. This application is inaccessible to commodity phosphate and phosphonate esters, positioning the compound as a specialty synthetic building block for catalytic asymmetric hydrogenation in pharmaceutical and agrochemical discovery programs [REFS‑6].

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